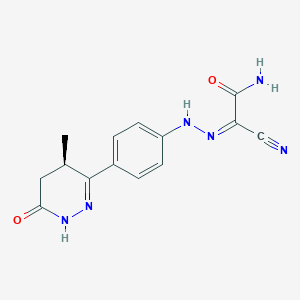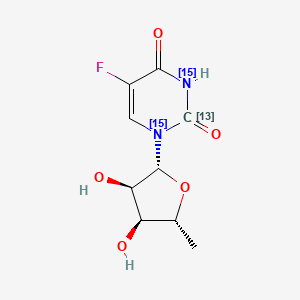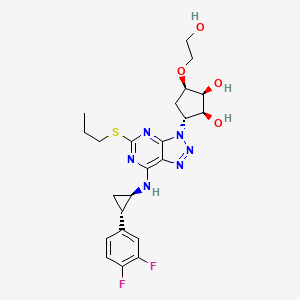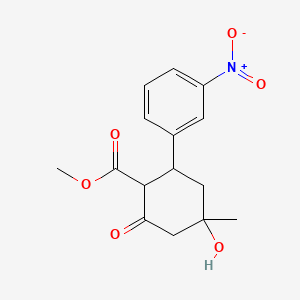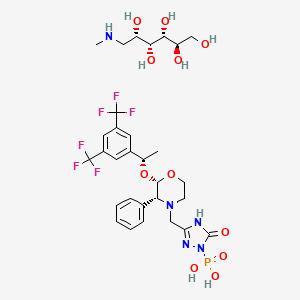
(1'S,2R,3S)-Defluoro Fosaprepitant Dimeglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’S,2R,3S)-Defluoro Fosaprepitant Dimeglumine is an isomer of Fosaprepitant, a selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic drug . This compound is used in monitoring and controlling impurity levels in Fosaprepitant and its related formulations as per International Conference on Harmonization (ICH) guidelines .
Preparation Methods
The synthetic routes and reaction conditions for (1’S,2R,3S)-Defluoro Fosaprepitant Dimeglumine involve complex organic synthesis techniques. The industrial production methods typically include the use of high-purity reagents and controlled reaction environments to ensure the desired isomer is obtained. Specific details on the synthetic routes and reaction conditions are proprietary and may require access to specialized chemical databases or publications .
Chemical Reactions Analysis
(1’S,2R,3S)-Defluoro Fosaprepitant Dimeglumine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(1’S,2R,3S)-Defluoro Fosaprepitant Dimeglumine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (1’S,2R,3S)-Defluoro Fosaprepitant Dimeglumine involves its interaction with neurokinin-1 (NK-1) receptors. By binding to these receptors, the compound inhibits the action of substance P, a neuropeptide associated with the induction of nausea and vomiting. This inhibition helps prevent chemotherapy-induced nausea and vomiting .
Comparison with Similar Compounds
(1’S,2R,3S)-Defluoro Fosaprepitant Dimeglumine is unique compared to other similar compounds due to its specific isomeric form and its selective interaction with NK-1 receptors. Similar compounds include:
Fosaprepitant: The parent compound, which is also a selective NK-1 receptor antagonist used as an antiemetic drug.
Aprepitant: Another NK-1 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C30H40F6N5O11P |
|---|---|
Molecular Weight |
791.6 g/mol |
IUPAC Name |
[3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H23F6N4O6P.C7H17NO5/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37);4-13H,2-3H2,1H3/t13-,19+,20-;4-,5+,6+,7+/m00/s1 |
InChI Key |
BLKGRNBEVDABEV-UVLHBLKVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



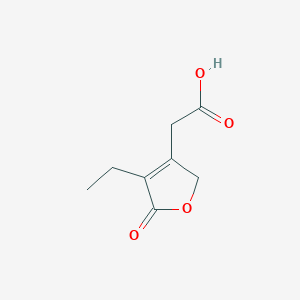
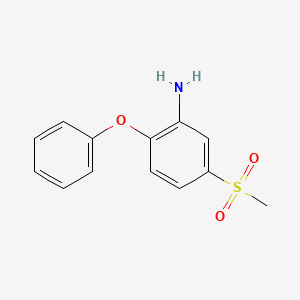
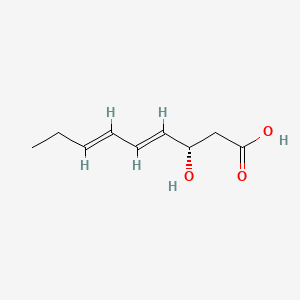

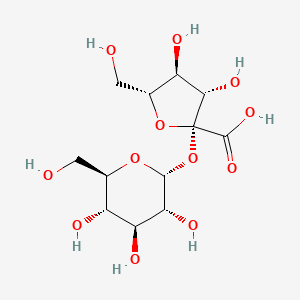

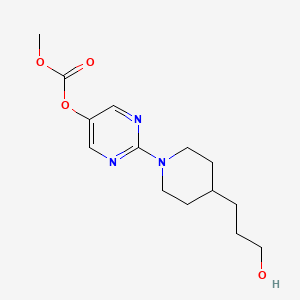

![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
